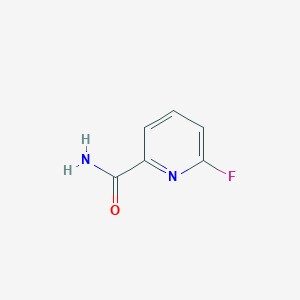6-Fluoropyridine-2-carboxamide
CAS No.: 369-03-9
Cat. No.: VC2332526
Molecular Formula: C6H5FN2O
Molecular Weight: 140.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 369-03-9 |
|---|---|
| Molecular Formula | C6H5FN2O |
| Molecular Weight | 140.11 g/mol |
| IUPAC Name | 6-fluoropyridine-2-carboxamide |
| Standard InChI | InChI=1S/C6H5FN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) |
| Standard InChI Key | IKRHXEUDAFUUKD-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)F)C(=O)N |
| Canonical SMILES | C1=CC(=NC(=C1)F)C(=O)N |
Introduction
Chemical Structure and Physical Properties
Molecular Structure
6-Fluoropyridine-2-carboxamide, also known as 6-Fluoropicolinamide, is an organic compound with the molecular formula C₆H₅FN₂O . The structure features a pyridine ring with a fluorine atom at the 6-position and a carboxamide group at the 2-position . This strategic positioning of functional groups contributes to the compound's chemical reactivity and biological interactions.
Physical and Chemical Data
The compound is characterized by several important physical properties that influence its handling and applications in laboratory and industrial settings. These properties are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 369-03-9 |
| Molecular Formula | C₆H₅FN₂O |
| Molecular Weight | 140.115 g/mol |
| Physical State | Solid |
| Melting Point | 134-137°C |
| Boiling Point | 287.9±25.0°C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ |
| Flash Point | 127.9±23.2°C |
Table 1: Physical and chemical properties of 6-Fluoropyridine-2-carboxamide
The pyridine ring structure contributes to the compound's aromaticity, while the fluorine substitution significantly influences its electronic properties. The carboxamide group provides hydrogen bonding capabilities that affect the compound's solubility profile and interactions with biological targets.
Synthesis Methods
Reaction Conditions
Synthesis reactions for 6-Fluoropyridine-2-carboxamide typically require controlled conditions to ensure high yield and purity. These reactions are often conducted under inert atmospheres to prevent oxidation or unwanted side reactions. The presence of the fluorine substituent requires consideration of its electronic effects when planning synthetic routes and selecting reaction conditions.
Chemical Reactivity
Key Reaction Patterns
The reactivity profile of 6-Fluoropyridine-2-carboxamide is influenced by both the pyridine ring and its functional groups. The compound can participate in various reactions typical of both fluorinated aromatics and amides:
-
Nucleophilic aromatic substitution reactions, particularly at the position bearing the fluorine atom
-
Amide hydrolysis under acidic or basic conditions
-
Coordination chemistry involving the nitrogen atom of the pyridine ring
-
Hydrogen bonding interactions through the carboxamide group
These reaction patterns make 6-Fluoropyridine-2-carboxamide a versatile intermediate in organic synthesis and contribute to its potential applications in medicinal chemistry.
Applications in Medicinal Chemistry
Pharmacological Significance
6-Fluoropyridine-2-carboxamide has attracted significant attention in medicinal chemistry research due to its structural features that can influence drug-like properties. The compound exhibits notable biological activity, particularly in neuropharmacology contexts. Research indicates potential interactions with serotonin receptors, which are crucial for mood regulation and other neurological functions.
Structure-Activity Relationships
The fluorine atom in 6-Fluoropyridine-2-carboxamide plays a critical role in its biological activity. Fluorine substitution can:
-
Enhance binding affinity and selectivity toward specific biological targets
-
Improve metabolic stability by blocking potential sites of enzymatic degradation
-
Alter the electronic properties of the molecule, affecting its interactions with receptors
-
Modify the lipophilicity profile, potentially improving membrane permeability
These modifications make 6-Fluoropyridine-2-carboxamide and its derivatives valuable scaffolds for drug discovery programs targeting various therapeutic areas.
Recent Research Developments
Emerging Applications
Recent research has expanded the understanding of 6-Fluoropyridine-2-carboxamide's potential applications. While specific detailed studies were limited in the available search results, related fluorinated pyridine compounds have shown promise in areas such as:
-
Development of PET imaging tracers, particularly those targeting neurological conditions
-
Exploration of novel antimicrobial agents
-
Investigation as scaffolds for new therapeutic agents targeting various disease states
Structure Modifications
Research into structural analogs of 6-Fluoropyridine-2-carboxamide demonstrates how modifications can significantly alter biological activity. For example:
-
6-Bromo-5-fluoropyridine-2-carboxamide has been investigated for potential applications in Positron Emission Tomography (PET) research, specifically in developing tracers for imaging Monoamine Oxidase B (MAO-B) activity in the brain
-
3-Amino-6-fluoropyridine-2-carboxamide introduces an amino group that affects the compound's reactivity and interaction with biological targets
These structural variations highlight the versatility of the core structure and its potential for further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume